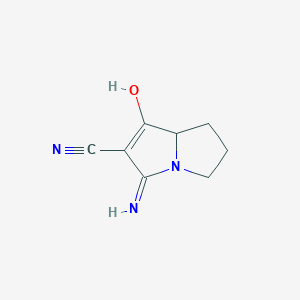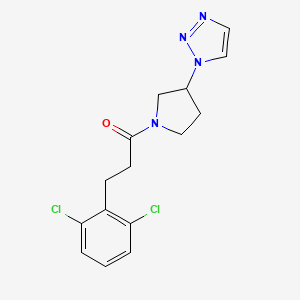
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one, also known as DCPK, is a synthetic compound that has gained attention in scientific research for its potential use in various applications.
Applications De Recherche Scientifique
Synthesis and Antioxidant Properties
Research on triazole derivatives, such as the synthesis of new compounds and their evaluation for antioxidant and antiradical activities, highlights the interest in these molecules for potential therapeutic applications. For instance, Bekircan et al. (2008) synthesized a series of new triazole derivatives and tested them for antioxidant properties, demonstrating the chemical versatility and potential health-related benefits of triazole-containing compounds Bekircan, O., Özen, T., Gümrükçüoğlu, N., & Bektaş, H. (2008).
Anticancer and Antimicrobial Agents
The development of triazole derivatives as anticancer and antimicrobial agents is another significant area of research. Katariya, Vennapu, and Shah (2021) conducted a study on novel biologically potent heterocyclic compounds with anticancer activity tested against a 60 cancer cell line panel and also evaluated their in vitro antibacterial and antifungal activities. This research underlines the potential of triazole derivatives in addressing various diseases, including cancer and infections Katariya, K. D., Vennapu, D. R., & Shah, S. R. (2021).
Molecular Docking and Synthetic Studies
Further illustrating the breadth of research applications, Anderson et al. (2013) explored the synthesis of rhenium(I) complexes with inverse pyridyl-1,2,3-triazole ligands, characterizing them through various spectroscopic methods and computational studies. This work not only showcases the synthetic capabilities in creating complex structures involving triazole but also the application of computational chemistry in understanding their properties Anderson, C. B., Elliott, A. B., McAdam, C. J., Gordon, K., & Crowley, J. (2013).
Electrochemical and Photophysical Properties
Triazole derivatives also find applications in materials science, as demonstrated by research on their electrochemical and photophysical properties. Lo et al. (2015) compared the structures, stability, and properties of various "click" complexes, including triazole derivatives, revealing the potential of these compounds in developing new materials with specific electrochemical and photophysical characteristics Lo, W. K., Huff, G. S., Cubanski, J. R., Kennedy, A. D. W., McAdam, C., McMorran, D. A., Gordon, K., & Crowley, J. (2015).
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-2-1-3-14(17)12(13)4-5-15(22)20-8-6-11(10-20)21-9-7-18-19-21/h1-3,7,9,11H,4-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXBAXLFNUWLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B2991498.png)
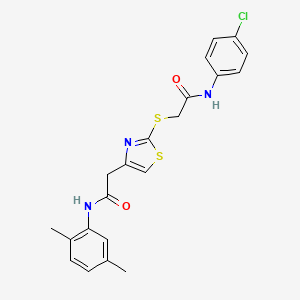
![2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B2991501.png)



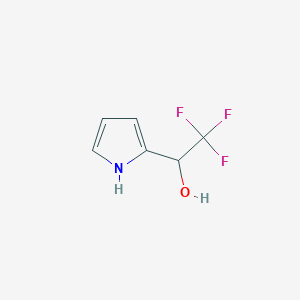
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate](/img/structure/B2991508.png)
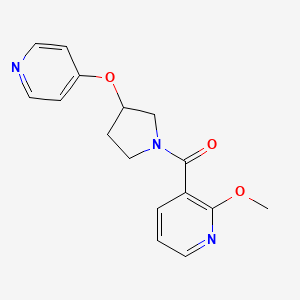

![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride](/img/structure/B2991516.png)

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991518.png)
